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Compound of Interest

Compound Name: 1H-Pyrazole-1-carbothioamide

Cat. No.: B3060129 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 1H-Pyrazole-1-
carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Abstract
1H-Pyrazole-1-carbothioamide is a foundational heterocyclic scaffold of significant interest in

medicinal chemistry and materials science.[1][2] Its derivatives have demonstrated a wide array

of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[3][4]

[5] Accurate and unambiguous structural confirmation is paramount for any research and

development involving this core. This guide provides a comprehensive analysis of the key

spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS)—required for the definitive identification of 1H-Pyrazole-1-
carbothioamide. The document synthesizes data from published literature on closely related

analogues to present a validated spectral profile, explains the rationale behind spectral

assignments, and includes standardized protocols for data acquisition.

Molecular Structure and Atom Numbering
The structural integrity of 1H-Pyrazole-1-carbothioamide is the basis for interpreting its

spectral output. The molecule consists of a five-membered aromatic pyrazole ring attached to a

carbothioamide group via one of its nitrogen atoms.
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Caption: Molecular structure of 1H-Pyrazole-1-carbothioamide with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of

organic compounds in solution. The analysis of both ¹H and ¹³C NMR spectra provides detailed

information about the electronic environment and connectivity of each atom.

Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of

solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of labile

protons (like those on the NH₂ group), making them more easily observable.

Instrument Setup: Acquire spectra on a spectrometer operating at a frequency of 300 MHz or

higher for optimal resolution.[1][2]

¹H NMR Acquisition: Record the spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a

relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.

¹³C NMR Acquisition: Record the spectrum using a proton-decoupled pulse sequence. A

greater number of scans is required compared to ¹H NMR due to the lower natural

abundance of the ¹³C isotope.

¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum of 1H-Pyrazole-1-carbothioamide is expected to show three distinct

signals for the pyrazole ring protons and a signal for the carbothioamide protons. The chemical

shifts are influenced by the aromaticity of the pyrazole ring and the electron-withdrawing nature

of the N-substituent.
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constants (J,
Hz)

Integration

H5 8.4 - 8.6 Doublet (d)
J5,4 ≈ 2.5 - 3.0

Hz
1H

H3 7.8 - 8.0 Doublet (d)
J3,4 ≈ 1.5 - 2.0

Hz
1H

H4 6.5 - 6.7 Triplet (t) J4,5 & J4,3 1H

-NH₂ 8.3 - 9.3
Broad Singlet (br

s)
N/A 2H

Causality Behind Assignments:

H5 Proton: This proton is adjacent to the substituted nitrogen (N1) and is significantly

deshielded, causing it to appear at the furthest downfield position among the ring protons.

H3 Proton: This proton is adjacent to the second nitrogen (N2) and is also deshielded, but

typically to a lesser extent than H5.

H4 Proton: Located between two carbons, the H4 proton is the most shielded of the ring

protons, resulting in the most upfield signal. Its multiplicity is a triplet (or more accurately, a

doublet of doublets) due to coupling with both H3 and H5.

-NH₂ Protons: These protons are labile and can exchange with trace water in the solvent.

Their signal is often broad and its chemical shift is highly dependent on solvent and

concentration. In DMSO-d₆, these protons are typically well-defined broad singlets.[4]

¹³C NMR Spectral Data & Interpretation
The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments. For

1H-Pyrazole-1-carbothioamide, four distinct signals are expected.
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=S 175.0 - 180.0

C5 142.0 - 145.0

C3 130.0 - 133.0

C4 110.0 - 112.0

Causality Behind Assignments:

Thioamide Carbon (C=S): The C=S carbon is the most deshielded carbon in the molecule

due to the large electronegativity difference with sulfur and its sp² hybridization. Its

characteristic downfield shift is a key diagnostic feature.[4]

Pyrazole Ring Carbons (C3, C4, C5): The chemical shifts of the pyrazole carbons are

consistent with those of a five-membered aromatic heterocycle.[6] C5 and C3, being directly

attached to nitrogen atoms, are more deshielded than C4.

Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (~1 mg) with ~100

mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a

transparent disk using a hydraulic press.

Sample Preparation (ATR): Alternatively, place a small amount of the solid sample directly

onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.[7]

Perform a background scan prior to the sample scan to subtract atmospheric and

instrumental interferences.
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IR Spectral Data & Interpretation
The IR spectrum provides a vibrational fingerprint of the molecule, with key bands confirming

the presence of the N-H, C-H, C=N, and C=S functional groups.

Wavenumber (cm⁻¹) Vibration Type Intensity

3450 - 3250
N-H Asymmetric & Symmetric

Stretch
Medium

3150 - 3100 Aromatic C-H Stretch Medium

1600 - 1500 C=N and C=C Ring Stretch Strong

1350 - 1100 C=S Stretch (Thioamide Band) Strong

Interpretation of Key Bands:

N-H Stretching: The presence of two bands in the 3450-3250 cm⁻¹ region is a definitive

indicator of the primary amine (-NH₂) of the carbothioamide group.

Aromatic C-H Stretching: The absorption just above 3000 cm⁻¹ confirms the C-H bonds on

the aromatic pyrazole ring.

Ring Stretching: The strong absorptions in the 1600-1500 cm⁻¹ region are characteristic of

the stretching vibrations of the C=N and C=C bonds within the pyrazole ring.[4]

C=S Stretching: A strong band in the 1350-1100 cm⁻¹ region is a hallmark of the thioamide

functional group. Published data for related structures show this peak appearing around

1140-1160 cm⁻¹.[4]

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues

based on its fragmentation pattern upon ionization.

Experimental Protocol: MS Data Acquisition
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or by injection of a dilute solution.

Ionization: Utilize Electron Ionization (EI) with a standard energy of 70 eV to induce

fragmentation and generate a characteristic spectrum.

Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight

(e.g., m/z 40-300).

MS Spectral Data & Interpretation
The mass spectrum is expected to show a clear molecular ion peak corresponding to the exact

mass of the molecule, along with several key fragment ions.

Molecular Formula: C₄H₅N₃S

Molecular Weight: 127.17 g/mol [8]

Molecular Ion (M⁺•): A peak at m/z = 127 is expected to be prominent.

Proposed Fragmentation Pathway: The fragmentation of 1H-Pyrazole-1-carbothioamide
under EI conditions is governed by the stability of the resulting ions and neutral fragments.

[C₄H₅N₃S]⁺•
m/z = 127

(Molecular Ion)

[C₃H₃N₂]⁺
m/z = 67

(Pyrazolyl Cation)

- •C(=S)NH₂

[C₄H₄N₂]⁺•
m/z = 80

- •SH

Click to download full resolution via product page

Caption: Proposed primary fragmentation pathways for 1H-Pyrazole-1-carbothioamide.

Interpretation of Fragments:
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m/z 127 (M⁺•): This is the molecular ion peak, confirming the molecular weight of the

compound.

m/z 80: This significant fragment likely arises from the loss of a sulfhydryl radical (•SH), a

common fragmentation for thioamides.

m/z 67: This peak corresponds to the pyrazolyl cation, formed by the cleavage of the N-C(S)

bond, resulting in the loss of the entire carbothioamide radical (•C(=S)NH₂). This fragment's

stability makes it a likely and prominent peak in the spectrum.

Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust

framework for the unequivocal identification of 1H-Pyrazole-1-carbothioamide. The

combination of ¹H and ¹³C NMR provides the carbon-hydrogen framework, IR spectroscopy

confirms the key functional groups (especially the C=S and NH₂ moieties), and mass

spectrometry validates the molecular weight and offers corroborating structural information

through fragmentation. These spectral fingerprints are indispensable for any scientist working

with this important heterocyclic building block, ensuring the integrity and reliability of their

research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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